molecular formula C8H15NSi B3362261 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- CAS No. 96693-94-6

1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-

Cat. No.: B3362261
CAS No.: 96693-94-6
M. Wt: 153.3 g/mol
InChI Key: GUZNHJCVILLRSF-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- is a heterocyclic organic compound featuring a pyrrole ring substituted with a methyl group at the nitrogen atom and a trimethylsilyl group at the 3-position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- typically involves the reaction of 1-methylpyrrole with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.

Industrial Production Methods: While specific industrial production methods for 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent control over reaction parameters to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the trimethylsilyl group can be replaced by other functional groups using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.

    Reduction: LiAlH4 in ether or THF under reflux conditions.

    Substitution: Halogens or alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Pyrrole N-oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- finds applications in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, facilitating its participation in diverse chemical reactions. The pyrrole ring’s electron-rich nature allows it to engage in electrophilic aromatic substitution, nucleophilic addition, and other reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    1H-Pyrrole, 3-methyl-: Similar structure but lacks the trimethylsilyl group, resulting in different reactivity and applications.

    1H-Pyrrole, 1-trimethylsilyl-: Lacks the methyl group at the nitrogen atom, affecting its chemical behavior and utility.

    1H-Pyrrole, 2,5-dimethyl-: Features additional methyl groups, leading to distinct steric and electronic properties.

Uniqueness: 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- is unique due to the presence of both a methyl and a trimethylsilyl group, which confer specific reactivity patterns and stability. This dual substitution enhances its utility in synthetic chemistry, making it a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

trimethyl-(1-methylpyrrol-3-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NSi/c1-9-6-5-8(7-9)10(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZNHJCVILLRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457519
Record name 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96693-94-6
Record name 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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